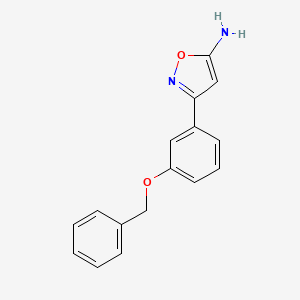

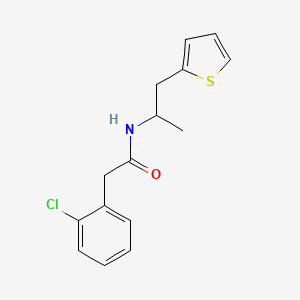

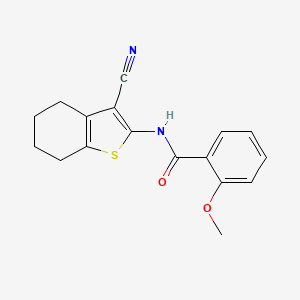

![molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7](/img/structure/B2603042.png)

1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Descripción general

Descripción

“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a chemical compound with the CAS Number: 689300-12-7 . It has a molecular weight of 231.34 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 . The InChI Key is MTSAYXKCMXEULK-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related compound, 4-amino-N-[2-(diethylamino)ethyl] benzamide tetraphenylborate, was synthesized through an ion-associate reaction .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Hydroamination of Tetrahydroindoles

1-[2-(diethylamino)ethyl]-1H-indol-5-amine and its derivatives are involved in hydroamination reactions to produce various amino derivatives. For instance, hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines occurs under mild conditions to afford (2E)-3-dialkylamino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-en-1-ones with notable stereoselectivity and yield. This reaction showcases the potential of these compounds in synthesizing stereochemically complex molecules (Sobenina et al., 2010).

Amination and Sulfonylation for 5-HT6 Receptor Ligands

The compound also plays a role in the synthesis of potentially biologically active ligands. A study highlights the palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, leading to the formation of novel indole derivatives of interest as 5-HT6 receptor ligands. This application signifies the compound’s relevance in developing therapeutics targeting specific receptors (Schwarz et al., 2008).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of dibenzenesulphonyl diethyl amine, derived from the compound, and its reaction with indole yielded products with considerable antibacterial activity, demonstrating the compound’s potential in developing new antimicrobial agents (Essa et al., 2018).

Biological Activity and Medicinal Chemistry

Ligand for 5-HT6 Receptors

In medicinal chemistry, 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, derivatives of the compound , have shown high affinity for 5-HT6 receptors. These compounds, specifically N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine, exhibited significant binding affinity, indicating their potential in therapeutic applications targeting the 5-HT6 receptor (Bernotas et al., 2004).

Anticancer Activity

Furthermore, the compound has been linked to anticancer research. A derivative, N-[2-(diethylamino)ethyl]-5-[(Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene) methyl] − 2,4-dimethyl-1H-pyrrole-3-carboxamide, has shown antitumor activity, with detailed studies on its conformational, electronic, and bioactive properties. This research emphasizes the compound’s relevance in developing new anticancer drugs (Al-Otaibi et al., 2022).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1-[2-(diethylamino)ethyl]-1h-indol-5-amine, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may impact multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

1-[2-(diethylamino)ethyl]indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSAYXKCMXEULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=CC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

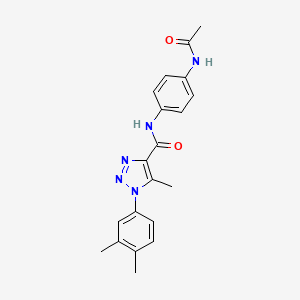

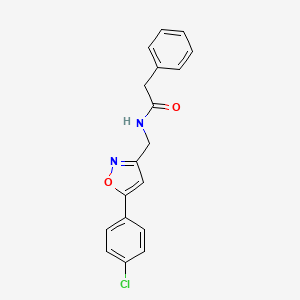

![4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602960.png)

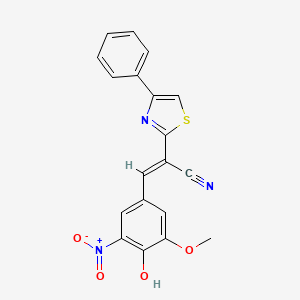

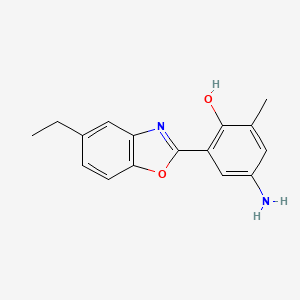

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)

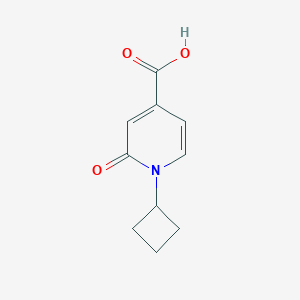

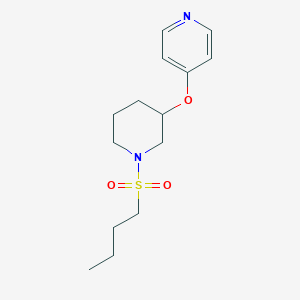

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)